molecular formula C30H20N2 B1343823 1,3-Bis(N-carbazolyl)benzene CAS No. 550378-78-4

1,3-Bis(N-carbazolyl)benzene

Cat. No.: B1343823
CAS No.: 550378-78-4
M. Wt: 408.5 g/mol
InChI Key: MZYDBGLUVPLRKR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3-Bis(N-carbazolyl)benzene plays a significant role in biochemical reactions, particularly in the context of organic electronics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to increase the photoluminescence internal quantum yield of blue emitters like FIrpic when doped into the wide energy gap host of this compound . The nature of these interactions involves the transfer of energy and electrons, which enhances the efficiency of the emitting materials.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in OLED applications, this compound has been shown to facilitate efficient energy transfer, which can impact cellular processes related to energy metabolism and signaling . This compound’s ability to modulate these pathways makes it a valuable tool in studying cellular functions and developing new biochemical applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. The high triplet energy and deep HOMO levels of this compound enable it to act as an efficient host material, facilitating energy transfer and enhancing the photoluminescence of doped materials . These interactions are crucial for its role in biochemical reactions and organic electronics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits stability and minimal degradation over extended periods, making it suitable for long-term applications . The long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound maintains its efficacy and stability, ensuring consistent performance in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it has been observed to enhance cellular functions without causing adverse effects. At higher dosages, there may be threshold effects, including potential toxicity or adverse reactions . These findings highlight the importance of optimizing dosage levels to achieve the desired biochemical effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its role in biochemical reactions. The compound’s interactions with metabolic enzymes facilitate its incorporation into metabolic pathways, enhancing its efficacy in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites effectively . The efficient transport and distribution mechanisms are crucial for its role in biochemical reactions and organic electronics.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its efficacy in biochemical reactions . The precise subcellular localization ensures that this compound interacts with the appropriate biomolecules, facilitating its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(N-carbazolyl)benzene can be synthesized through a palladium-catalyzed cross-coupling reaction between carbazole and 1,3-dibromobenzene . The reaction typically involves the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and sublimation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(N-carbazolyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives of this compound.

    Reduction: Formation of reduced derivatives with altered electronic properties.

Properties

IUPAC Name

9-(3-carbazol-9-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-5-16-27-23(12-1)24-13-2-6-17-28(24)31(27)21-10-9-11-22(20-21)32-29-18-7-3-14-25(29)26-15-4-8-19-30(26)32/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYDBGLUVPLRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621607
Record name 9,9'-(1,3-Phenylene)di(9H-carbazole)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550378-78-4
Record name 9,9'-(1,3-Phenylene)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[3-(9H-carbazol-9-yl)phenyl]-9H-carbazole
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Synthesis routes and methods I

Procedure details

[PdCl(π-allyl)]2 (11.6 mg, 0.1 mol %) and cBRIDP (44.4 mg, 0.4 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (8.2 mL, 101.0 mmol, 3.2 equivalents) to prepare a catalyst solution. A 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Carbazole (10.9 g, 65.0 mmol, 2.06 equivalents) and dehydrated xylenes (66 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. Subsequently, to the mixture was added a THF solution of MeMgCl (3.22 mol/L, 20.0 mL, 64.4 mmol, 2.04 equivalents) dropwise via the dropping funnel at such a rate that the temperature of the reaction solution was kept at 20° C. or lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL). Subsequently, to the solution were added 1,3-dichlorobenzene (3.6 mL, 31.6 mmol, 1.0 equivalent) and the catalyst solution (8.2 mL) successively, and the solution was stirred for 10 minutes under reflux. After cooling the reaction mixture to room temperature, to the mixture were added water (25 mL) and ammonium chloride (1.7 g). The aqueous layer was separated off, and the organic layer was concentrated under reduced pressure to give solid residue. The residue was dissolved in toluene, and the solution was decolorized by silica gel (1 g) and filtered through a Celite pad. The filtrate was concentrated under reduced pressure to give the solid, which was recrystallized from toluene/methanol to afford 12.5 g of mCP as a white powder.
[Compound]
Name
[PdCl(π-allyl)]2
Quantity
11.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
8.2 mL
Type
solvent
Reaction Step Five
Quantity
44.4 mg
Type
reactant
Reaction Step Six
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10.9 g
Type
reactant
Reaction Step Eight
[Compound]
Name
xylenes
Quantity
66 mL
Type
reactant
Reaction Step Eight
Quantity
3.6 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
solution
Quantity
8.2 mL
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

To a solution of 1,3-diiodobenzene (50.0 g, 0.152 mol), carbazole (55.0 g, 0.329 mol), Cu (40.0 g, 0.630 mol) and 18-crown-6 (0.5 g) in 1,2-dichlorobenzene (200.0 ml) was added potassium carbonate (150.0 g, 1.085 mol) under nitrogen and stirring. The reaction was carried out at 190° C. for 12 hours. After cooling, the reaction mixture was filtrated. The solid residues were carefully washed with THF. Then, THF and 1,2-dichlorobenzene were evaporated from the combined filtration solution. The crude product was purified by recrystallization from acetone/methanol to give 47.0 g (75.7%) in yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Bis(N-carbazolyl)benzene (mCP)?

A1: The molecular formula of mCP is C30H20N2 and its molecular weight is 412.48 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize mCP?

A2: Commonly employed spectroscopic techniques for mCP characterization include:

  • Nuclear Magnetic Resonance (NMR): [] This technique provides detailed information about the structure and bonding of mCP by analyzing the magnetic properties of its atomic nuclei.
  • Raman Spectroscopy: [] This method uses the scattering of light to identify vibrational, rotational, and other low-frequency modes in the molecule, providing insights into its structure.
  • UV-Vis Absorption and Photoluminescence Spectroscopy: [, ] These techniques are crucial for understanding the electronic transitions within mCP, revealing information about its light absorption and emission properties.

Q3: What makes mCP a suitable material for OLEDs?

A3: mCP's suitability for OLEDs stems from several factors:

  • Hole Transport: [, ] mCP exhibits good hole transport properties, making it an effective material for transporting positive charges (holes) within OLED devices.
  • High Triplet Energy: [, ] Its high triplet energy level makes mCP an excellent host for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as it prevents energy transfer from the emitter to the host, which would otherwise quench the desired emission.
  • Film-Forming Properties: [, ] mCP readily forms uniform and stable amorphous films, which is essential for the fabrication of high-quality OLED devices.

Q4: How does mCP's performance change under different processing conditions?

A4: The performance of mCP can be influenced by processing conditions:

  • Thermal Stability: [, ] mCP exhibits relatively high thermal stability with a decomposition temperature above 290°C, making it compatible with various thermal deposition techniques used in OLED fabrication.
  • Solution Processability: [, ] While often used in vacuum deposition, mCP can also be incorporated into solution-processed OLEDs, although its solubility in certain solvents might require optimization.

Q5: Are there any known compatibility issues with other OLED materials?

A5: While generally compatible with many OLED materials, mCP can exhibit:

  • Diffusion: [] Diffusion of mCP into adjacent layers, especially those with low glass transition temperatures, has been observed, potentially affecting device performance and lifetime.
  • Exciplex Formation: [, ] Under certain conditions, mCP can form exciplexes (excited-state complexes) with some electron-accepting materials, which can lead to changes in the device's emission color.

Q6: Does mCP exhibit any catalytic properties?

A6: Based on the provided research articles, mCP is primarily investigated as a semiconducting material for OLED applications. There is no mention of its use as a catalyst in these papers.

Q7: How is computational chemistry used to study mCP?

A7: Computational methods are valuable tools for understanding mCP's properties:

  • Density Functional Theory (DFT): [, , , , ] DFT calculations provide insights into the electronic structure, energy levels, and optical properties of mCP. This information is crucial for predicting its performance in OLEDs.
  • Time-Dependent DFT (TD-DFT): [, , , ] TD-DFT calculations are employed to simulate the excited-state properties of mCP, such as its absorption and emission spectra, as well as its potential for TADF.
  • Molecular Dynamics Simulations: [] These simulations can be used to study the structural dynamics of mCP in the solid state, providing information about its morphology and how it interacts with other molecules in an OLED device.

Q8: How do structural modifications of mCP affect its properties?

A8: Modifications to the mCP structure can significantly impact its properties:

  • Functionalization: [, , ] Adding various functional groups to the mCP core can be used to tune its energy levels, solubility, and charge transport properties, allowing for customization depending on the specific OLED application.
  • Isolation Groups: [] Introducing bulky isolation groups can disrupt the π-π stacking interactions between mCP molecules, potentially leading to aggregation-induced emission (AIE) and influencing its performance in OLEDs.

Q9: How stable is mCP under different environmental conditions?

A9: mCP generally exhibits good stability:

  • Thermal Stability: [, ] As mentioned earlier, its high decomposition temperature makes it suitable for various thermal evaporation techniques used in OLED fabrication.
  • Morphological Stability: [] The morphological stability of mCP, particularly its resistance to crystallization, is important for ensuring long-term device stability and preventing degradation of OLED performance over time.

Q10: Are there any specific formulation strategies used to improve mCP's properties?

A10: While not explicitly mentioned in the papers, researchers often employ strategies like:

  • Mixing with Other Hosts: [, , , , ] Combining mCP with other host materials can be used to fine-tune the charge balance, energy transfer, and overall efficiency of OLED devices.
  • Doping with Emitters: [, , , , , , , , , ] Doping mCP with various phosphorescent or TADF emitters is a common practice to achieve the desired emission color and enhance the device's efficiency.

Q11: Has mCP been explored for applications beyond OLEDs?

A11: While primarily researched for OLEDs, mCP's properties make it potentially suitable for other applications:

  • UV Photodetectors: [] One study explored the use of mCP in a UV photodetector, demonstrating its potential for sensing applications.
  • Perovskite Solar Cells: [] Research has also explored incorporating mCP derivatives into perovskite solar cells, although its effectiveness in this area requires further investigation.

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